molecular formula C9H7Cl2N B1459844 2,3-Dichloro-5-methylphenylacetonitrile CAS No. 1804896-93-2

2,3-Dichloro-5-methylphenylacetonitrile

Cat. No. B1459844
CAS RN: 1804896-93-2
M. Wt: 200.06 g/mol
InChI Key: YKDCVLLODBOXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-methylphenylacetonitrile (DCMPA) is an organonitril compound with a wide range of applications in the fields of organic synthesis and chemical research. DCMPA is a versatile intermediate for the synthesis of a variety of organic compounds and has been used as a starting material for the synthesis of a variety of drugs, such as anti-inflammatory drugs, antifungal agents, and anticancer agents. DCMPA is also used as a reagent in various laboratory experiments, such as the synthesis of organic compounds and the determination of the structure of organic molecules.

Mechanism of Action

2,3-Dichloro-5-methylphenylacetonitrile is an organonitril compound that has a wide range of applications in the fields of organic synthesis and chemical research. The mechanism of action of 2,3-Dichloro-5-methylphenylacetonitrile is not fully understood, but it is believed to act as a catalyst in the formation of organic compounds. It is also believed to act as an intermediate in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-5-methylphenylacetonitrile are not well understood, but it is believed to be non-toxic and non-mutagenic. It is also believed to be non-irritating and non-sensitizing. It has been used in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antifungal agents, and anticancer agents, but its effects on the body are not well understood.

Advantages and Limitations for Lab Experiments

The use of 2,3-Dichloro-5-methylphenylacetonitrile in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of applications, such as the synthesis of organic compounds and the determination of the structure of organic molecules. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2,3-Dichloro-5-methylphenylacetonitrile in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. It is also sensitive to light and air, and it should be stored in a dark, airtight container.

Future Directions

The use of 2,3-Dichloro-5-methylphenylacetonitrile in scientific research is an active area of research, and there are several potential future directions that could be explored. One potential future direction is the development of new methods for the synthesis of 2,3-Dichloro-5-methylphenylacetonitrile. Another potential future direction is the development of new applications for 2,3-Dichloro-5-methylphenylacetonitrile, such as the synthesis of new drugs or the development of new catalysts. Additionally, further research could be conducted on the biochemical and physiological effects of 2,3-Dichloro-5-methylphenylacetonitrile, as well as on the safety and toxicity of the compound. Finally, further research could be conducted on the environmental impacts of 2,3-Dichloro-5-methylphenylacetonitrile and its potential role in environmental pollution.

Scientific Research Applications

2,3-Dichloro-5-methylphenylacetonitrile is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as drugs, dyes, and pigments. It has also been used in the determination of the structure of organic molecules and in the synthesis of polymers. It has also been used in the synthesis of drugs, such as anti-inflammatory drugs, antifungal agents, and anticancer agents.

properties

IUPAC Name

2-(2,3-dichloro-5-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-6-4-7(2-3-12)9(11)8(10)5-6/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDCVLLODBOXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-methylphenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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